Oxprenolol hydrochloride

Descripción general

Descripción

Se utiliza en el tratamiento de la hipertensión, la angina de pecho, las arritmias y la ansiedad . Este compuesto es lipofílico, lo que le permite cruzar la barrera hematoencefálica, lo que da como resultado una mayor incidencia de efectos secundarios relacionados con el sistema nervioso central en comparación con los betabloqueantes más hidrofílicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El hidrocloruro de oxprenolol se puede sintetizar mediante un proceso de varios pasos. La síntesis normalmente implica la reacción de 2-(aliloxic)fenol con epiclorhidrina para formar un intermedio de epóxido. Este intermedio se hace reaccionar entonces con isopropilamina para producir oxprenolol. El paso final implica la conversión de oxprenolol a su forma de sal de clorhidrato .

Métodos de producción industrial: En entornos industriales, la producción de hidrocloruro de oxprenolol implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo utilizando técnicas de purificación avanzadas como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de oxprenolol se somete a diversas reacciones químicas, entre ellas:

Oxidación: Puede producirse una degradación oxidativa, especialmente en condiciones severas.

Reducción: Las reacciones de reducción son menos comunes, pero pueden inducirse en condiciones específicas.

Sustitución: Pueden producirse reacciones de sustitución nucleófila, particularmente en el grupo aliloxic.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio.

Sustitución: Los nucleófilos como el metóxido de sodio pueden inducir reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados fenólicos, mientras que la sustitución puede dar lugar a varios derivados de éter .

Aplicaciones Científicas De Investigación

Pharmacological Overview

Oxprenolol functions by blocking beta-adrenergic receptors, which leads to decreased heart rate and cardiac output. It also inhibits the effects of catecholamines like epinephrine and norepinephrine. This mechanism makes it effective for treating conditions associated with increased sympathetic activity, such as hypertension and anxiety disorders .

Clinical Applications

1. Hypertension Management

- Efficacy: Oxprenolol has been shown to effectively reduce blood pressure in patients with thiazide-resistant hypertension. A long-term study indicated a significant decrease in both standing and supine blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks of treatment .

- Safety: The drug is well tolerated with minimal adverse effects reported over extended use periods .

2. Angina Pectoris

- Oxprenolol is utilized to alleviate symptoms of angina by reducing myocardial oxygen demand through its beta-blocking effects. The recommended dosage ranges from 80 mg to 320 mg daily, depending on the severity of the condition .

3. Cardiac Arrhythmias

- Although primarily indicated for hypertension and angina, oxprenolol has also been explored for its potential in managing cardiac arrhythmias. Its ability to prolong atrioventricular nodal refractory periods may provide benefits in certain arrhythmic conditions .

4. Anxiety Disorders

- Oxprenolol is used off-label for the treatment of anxiety due to its capacity to mitigate physical symptoms associated with anxiety attacks. Doses typically start at 40 mg taken twice daily .

Research Findings

Recent studies have reinforced the efficacy of oxprenolol in various applications:

- Hypertension Studies: A double-blind study involving 175 patients demonstrated that oxprenolol administered once daily was as effective as twice-daily regimens in controlling mild-to-moderate hypertension, with no significant differences in adverse effects between the groups .

- Long-term Efficacy: In a cohort of patients treated for over 22 months, oxprenolol maintained normotensive levels without serious adverse effects, supporting its long-term safety profile .

Case Studies

Several case studies have documented the outcomes of oxprenolol treatment:

- Case Study on Thiazide-Resistant Hypertension: A patient cohort demonstrated sustained blood pressure control over a two-year period while on oxprenolol therapy, underscoring its role as a viable option for patients unresponsive to thiazide diuretics .

- Anxiety Management: In clinical settings, patients reported significant reductions in anxiety symptoms when treated with oxprenolol during stressful situations, indicating its utility beyond cardiovascular indications .

Summary Table of Applications

| Application | Dosage Range | Efficacy Evidence | Safety Profile |

|---|---|---|---|

| Hypertension | 80-320 mg daily | Significant BP reduction; long-term efficacy proven | Well tolerated; minimal adverse effects |

| Angina Pectoris | 80-160 mg daily | Reduces myocardial oxygen demand | Generally safe |

| Cardiac Arrhythmias | 20-240 mg daily | Prolongs AV nodal refractory period | Limited data on long-term use |

| Anxiety Disorders | 40-80 mg twice daily | Reduces physical symptoms of anxiety | Safe for short-term use |

Mecanismo De Acción

El hidrocloruro de oxprenolol ejerce sus efectos compitiendo con los neurotransmisores adrenérgicos, como las catecolaminas, por la unión a los sitios receptores simpáticos. Se une a los receptores beta-1 adrenérgicos en el corazón y el músculo liso vascular, inhibiendo los efectos de las catecolaminas como la epinefrina y la norepinefrina. Esto da como resultado una disminución de la frecuencia cardíaca, el gasto cardíaco y la presión arterial . Además, inhibe la producción de renina, lo que reduce la producción de angiotensina II y aldosterona, lo que lleva a una disminución de la vasoconstricción y la retención de agua .

Compuestos similares:

Propranolol: Otro betabloqueante no selectivo con usos terapéuticos similares, pero que difiere en su perfil farmacocinético.

Atenolol: Un betabloqueante selectivo beta-1 con menos efectos secundarios en el sistema nervioso central debido a su naturaleza hidrofílica.

Sotalol: Un betabloqueante no selectivo con propiedades antiarrítmicas adicionales.

Singularidad del hidrocloruro de oxprenolol: El hidrocloruro de oxprenolol es único debido a su actividad simpaticomimética intrínseca, que proporciona efectos agonistas parciales en los receptores beta-adrenérgicos. Esta propiedad puede dar lugar a menos efectos secundarios relacionados con la bradicardia y el metabolismo de los lípidos en comparación con otros betabloqueantes .

Comparación Con Compuestos Similares

Propranolol: Another non-selective beta-blocker with similar therapeutic uses but differing in its pharmacokinetic profile.

Atenolol: A selective beta-1 blocker with fewer central nervous system side effects due to its hydrophilic nature.

Sotalol: A non-selective beta-blocker with additional antiarrhythmic properties.

Uniqueness of Oxprenolol Hydrochloride: this compound is unique due to its intrinsic sympathomimetic activity, which provides partial agonist effects at beta-adrenergic receptors. This property can result in fewer side effects related to bradycardia and lipid metabolism compared to other beta-blockers .

Actividad Biológica

Oxprenolol hydrochloride is a non-selective beta-adrenergic antagonist with partial agonist activity, primarily used in the treatment of hypertension, angina pectoris, and certain cardiac arrhythmias. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacological Profile

Mechanism of Action

Oxprenolol functions by binding to beta-adrenergic receptors (β-AR), specifically β1 and β2 subtypes. It inhibits the actions of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate and cardiac output. The partial agonist activity allows for some sympathetic stimulation, which can be beneficial in patients with compromised cardiac function .

Pharmacokinetics

- Bioavailability : Approximately 20-70% after oral administration.

- Protein Binding : About 80% protein-bound.

- Metabolism : Primarily metabolized in the liver via glucuronidation.

- Elimination : Less than 4% excreted unchanged in urine; half-life ranges from 1 to 2 hours .

Clinical Efficacy

Hypertension Management

A long-term study involving 35 patients with thiazide-resistant hypertension demonstrated that oxprenolol significantly reduced mean standing systolic/diastolic blood pressure from 171/106 mm Hg to 142/85 mm Hg within three weeks of treatment (p < 0.001). All patients achieved normotensive status by the end of the titration period, maintaining this for at least 22 months without serious adverse effects .

Comparison with Other Beta Blockers

In a randomized double-blind study comparing oxprenolol administered once daily versus twice daily in 175 patients, both regimens showed similar significant reductions in blood pressure. There were no significant differences in adverse effects between the two dosing schedules, indicating that oxprenolol is effective and well-tolerated regardless of administration frequency .

Adverse Effects and Safety

While oxprenolol is generally well-tolerated, it is associated with certain side effects:

- Central Nervous System Effects : Due to its lipophilic nature, oxprenolol can cross the blood-brain barrier, leading to a higher incidence of CNS-related side effects compared to hydrophilic beta blockers .

- Respiratory Issues : Caution is advised in asthmatic patients as it may induce bronchoconstriction through beta-2 receptor blockade .

- Metabolic Effects : Long-term metabolic impacts remain under investigation; however, plasma triglycerides may increase with treatment .

Case Studies

- Long-Term Efficacy Study :

- Double-Blind Study on Dosing Regimens :

Summary Table of Key Findings

| Study Type | Population | Dosage Range | Key Findings |

|---|---|---|---|

| Long-Term Efficacy Study | 35 patients with resistant hypertension | 60-480 mg | BP reduced from 171/106 mm Hg to normotensive levels; safe for long-term use |

| Dosing Regimen Comparison | 175 patients with mild-moderate hypertension | 160-480 mg | Similar efficacy and safety between once and twice daily dosing |

Propiedades

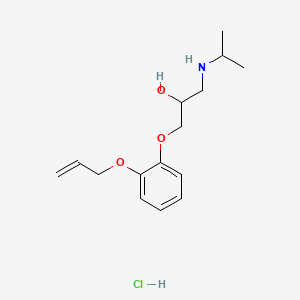

IUPAC Name |

1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAJXCLTPGGDAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6452-71-7 (Parent) | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021093 | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6452-73-9, 22972-97-0 | |

| Record name | Oxprenolol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trasicor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxprenolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxprenolol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXPRENOLOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.